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Compound of Interest

Compound Name: 2-(Phenoxymethyl)morpholine

Cat. No.: B066196

An In-Depth Technical Guide to 2-(Phenoxymethyl)morpholine: Synthesis, Characterization,
and Application in Drug Discovery

Executive Summary

2-(Phenoxymethyl)morpholine is a heterocyclic compound of significant interest in medicinal
chemistry and pharmaceutical development. As a core structural motif, the morpholine ring is
prevalent in a multitude of approved drugs, valued for its favorable physicochemical properties,
including metabolic stability and aqueous solubility.[1][2] This guide provides a detailed
technical overview of 2-(Phenoxymethyl)morpholine, focusing on its fundamental chemical
properties, robust synthetic methodologies, and its critical role as a key starting material (KSM)
for complex active pharmaceutical ingredients (APIs), particularly selective norepinephrine
reuptake inhibitors like Reboxetine and its analogs.[3][4] This document is intended for
researchers, chemists, and drug development professionals, offering field-proven insights into
its synthesis, analytical validation, and strategic application.

The Morpholine Scaffold: A Privileged Structure in
Medicinal Chemistry

The morpholine heterocycle, a saturated ring containing both an ether and a secondary amine
functional group, is a cornerstone of modern drug design.[2] Its prevalence stems from a
unique combination of attributes:
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e Improved Pharmacokinetics: The ether oxygen and the amine nitrogen can act as hydrogen
bond acceptors, often improving the aqueous solubility and overall ADME (absorption,
distribution, metabolism, and excretion) profile of a drug candidate.

o Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation,
offering a stable anchor point in a molecule's structure.

 Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine
ring provides a degree of conformational constraint, allowing for the precise spatial
orientation of appended substituents to interact with biological targets.

2-(Phenoxymethyl)morpholine serves as an exemplary building block, combining the benefits
of the morpholine core with a phenoxymethyl side chain that can be a key pharmacophoric
element or a precursor for further chemical elaboration.

Core Physicochemical and Structural Data

The fundamental identity of 2-(Phenoxymethyl)morpholine is defined by its molecular formula
and weight. This information is critical for all stoichiometric calculations in synthesis and for
verification via mass spectrometry.

Property Value Source
Molecular Formula C11H15NO2 516171181
Molecular Weight 193.24 g/mol [71[81I9]
CAS Number (Racemate) 167273-56-5 [5116]1[8]1[10]
CAS Number ((R)-enantiomer)  661470-53-7 [7][11]

Typically an off-white to pale
Appearance ] ) N/A
yellow solid or oil

Storage Conditions 2-8°C, under inert atmosphere [5]

Below is the 2D chemical structure of 2-(Phenoxymethyl)morpholine, illustrating the
connectivity of the morpholine and phenoxymethyl moieties.
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Caption: 2D structure of 2-(Phenoxymethyl)morpholine.

Synthesis and Manufacturing Insights

The synthesis of substituted morpholines is a well-established field, yet the efficient and
stereocontrolled production of targets like 2-(Phenoxymethyl)morpholine requires careful
strategic planning. A common and robust approach involves the cyclization of a 1,2-amino
alcohol precursor.[1]

Retrosynthetic Strategy and Causality

A logical retrosynthetic disconnection of 2-(Phenoxymethyl)morpholine points to 1-amino-3-
phenoxypropan-2-ol as the key precursor. This strategy is advantageous because the
precursor itself can be synthesized from readily available and inexpensive starting materials
like epichlorohydrin and phenol. The cyclization step typically involves annulation with a two-
carbon electrophile. Using an agent like ethylene sulfate or chloroacetyl chloride followed by
reduction offers a reliable and scalable pathway.[1]

Epichlorohydrin 1-Amino-3-phenoxypropan-2-<D

w

/ ____| 2-(Phenoxymethyl)morpholine
Ammonia Source Two-Carbon Electrophile ~ \&—---""7"""
(e.g., Ethylene Sulfate)
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Caption: Retrosynthetic analysis of 2-(Phenoxymethyl)morpholine.

Experimental Protocol: Synthesis via Amino Alcohol
Cyclization

This protocol describes a representative, self-validating synthesis. Each step includes in-
process checks (IPCs) to ensure the reaction is proceeding as expected before moving to the
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subsequent stage.

Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane

To a stirred solution of phenol (1.0 eq) and a phase-transfer catalyst (e.g.,
tetrabutylammonium bromide, 0.05 eq) in a suitable solvent system (e.g., toluene/water), add
sodium hydroxide (1.5 eq) portion-wise at room temperature.

Heat the mixture to 50°C and add epichlorohydrin (1.2 eq) dropwise, maintaining the
temperature below 60°C.

Causality: The basic conditions deprotonate the phenol, forming the phenoxide nucleophile.
The phase-transfer catalyst facilitates the transport of the phenoxide to the organic phase to
react with epichlorohydrin in an Sn2 reaction.

IPC: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid
Chromatography (HPLC) for the disappearance of phenol.

Upon completion, perform an aqueous workup, separate the organic layer, dry it over
anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude
epoxide.

Step 2: Synthesis of 1-Amino-3-phenoxypropan-2-ol

Dissolve the crude 1-phenoxy-2,3-epoxypropane (1.0 eq) in a protic solvent like methanol.

Add an excess of agueous ammonia (e.g., 28% solution, 10 eq) and stir the mixture in a
sealed pressure vessel at 60-70°C for 12-24 hours.

Causality: Ammonia acts as a nucleophile, opening the epoxide ring to form the desired
amino alcohol. The use of a sealed vessel and elevated temperature is necessary to drive
the reaction with the gaseous ammonia reagent.

IPC: Monitor by TLC/HPLC for the consumption of the epoxide.

After cooling, concentrate the reaction mixture in vacuo to remove excess ammonia and
solvent. The resulting crude amino alcohol can often be used directly in the next step.
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Step 3: Cyclization to 2-(Phenoxymethyl)morpholine

Dissolve the crude amino alcohol (1.0 eq) in a polar aprotic solvent such as acetonitrile.
e Add a base, for example, potassium carbonate (2.5 eq).
e Add 1,2-dibromoethane (1.1 eq) and heat the reaction mixture to reflux (approx. 82°C).

o Causality: The base facilitates the sequential N-alkylation and O-alkylation of the amino
alcohol by the di-electrophilic 1,2-dibromoethane, leading to ring closure.

e |PC: Monitor the formation of the product by HPLC-MS.

e Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
Purify the crude product by column chromatography on silica gel to yield pure 2-
(Phenoxymethyl)morpholine.

Application as a Key Starting Material (KSM) in API
Synthesis

2-(Phenoxymethyl)morpholine is a crucial intermediate in the synthesis of norepinephrine
reuptake inhibitors (NRIs), most notably Reboxetine.[3][12] Reboxetine is an antidepressant
whose structure is a more elaborated version of the 2-(phenoxymethyl)morpholine core.[4]

The general workflow involves utilizing the secondary amine of the morpholine ring as a
nucleophile for further functionalization.

2-(Phenoxymethyl)morpholine . .
(KSM) N-Alkylation / Acylation Further Transformations

> ——— (e.g., reduction, deprotection) [ Reboxetine Analo
—————————— > AP
Electrophilic Side Chain Precursor )

Click to download full resolution via product page

Caption: Workflow from KSM to a Reboxetine-like API.
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The design of Reboxetine analogs often involves modifying the substituents on the 2-
(phenoxymethyl)morpholine scaffold to optimize potency, selectivity against other
monoamine transporters, and pharmacokinetic properties.[3] This makes the parent KSM an
invaluable platform for generating chemical diversity in drug discovery programs.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of 2-(Phenoxymethyl)morpholine is paramount for its
use in regulated pharmaceutical manufacturing. A combination of spectroscopic and
chromatographic techniques forms the basis of a robust analytical control strategy.

5.1 Spectroscopic Confirmation

e 1H NMR (Proton Nuclear Magnetic Resonance): Provides a detailed map of the proton
environment, confirming the presence of the aromatic (phenyl), morpholine, and methylene
protons with characteristic chemical shifts and coupling patterns.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the
molecule.

» MS (Mass Spectrometry): Verifies the molecular weight. Electrospray ionization (ESI) would
typically show the protonated molecule [M+H]* at m/z 194.2.

o FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups, such as
the N-H stretch of the secondary amine, C-O-C stretches of the ether linkages, and aromatic
C-H bands.

5.2 Chromatographic Purity Assessment

Protocol: Reversed-Phase HPLC Method for Purity Analysis
e Column: C18, 4.6 x 150 mm, 5 pum particle size.

» Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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o Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to
initial conditions and equilibrate.

e Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm and 270 nm.
e Injection Volume: 10 pL.

 Validation: This method must be validated for specificity, linearity, accuracy, and precision.
The peak corresponding to 2-(Phenoxymethyl)morpholine should be well-resolved from
any potential starting materials, by-products, or degradation products. Purity is typically
reported as a percentage based on the area of the main peak relative to the total peak area.

Conclusion

2-(Phenoxymethyl)morpholine is more than a simple chemical intermediate; it is an enabling
building block for the synthesis of complex and therapeutically relevant molecules. Its robust
synthesis, rooted in fundamental organic chemistry principles, and its favorable structural
characteristics make it a valuable asset in the drug discovery and development pipeline. This
guide has outlined the core technical aspects of its chemistry, providing a framework for its
synthesis, analysis, and strategic deployment in the pursuit of novel therapeutics, particularly in
the area of central nervous system agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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